Relevance: While Ivacaftor does not share a direct structural resemblance to 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide, it is relevant due to its role as a CFTR potentiator. The research paper explores the development of alternative potentiators that do not negatively impact corrector efficacy, which is a key concern associated with Ivacaftor. Therefore, Ivacaftor serves as a reference point for understanding the desired properties and potential limitations of new potentiators, including those potentially related to 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide.
Compound Description: This compound is an investigational corrector drug for cystic fibrosis caused by the ΔF508 mutation in the CFTR. It works by improving the cellular processing of the mutated CFTR protein. Its efficacy has been shown to be negatively impacted by the co-administration of Ivacaftor.
Relevance: The 2,2-difluoro-1,3-benzodioxol-5-yl moiety present in this corrector is structurally similar to the 1,3-benzodioxol-5-yl group in 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide. The paper suggests that exploring potentiators that do not negatively affect the efficacy of correctors containing this moiety is crucial. This suggests that 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide, or other compounds with the 1,3-benzodioxol-5-yl group, could be investigated for their potential compatibility with this class of correctors.
Compound Description: This is another investigational corrector for cystic fibrosis caused by the ΔF508 CFTR mutation. Similar to the previous corrector, its efficacy is negatively impacted by Ivacaftor.
Relevance: This corrector also contains the 2,2-difluoro-1,3-benzodioxol-5-yl moiety, highlighting the relevance of the 1,3-benzodioxol-5-yl group in 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide. The research paper emphasizes the need for new potentiators that do not interfere with correctors containing this specific structural feature, suggesting a potential area of investigation for 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide and its related compounds.
Compound Description: WIN55212-2 is an aminoalkylindole compound known to act as a moderate efficacy agonist at the CB2 cannabinoid receptor (CB2). While it displays moderate efficacy in inhibiting adenylyl cyclase (a canonical pathway), it shows low efficacy in recruiting arrestins (a noncanonical pathway), suggesting a bias towards G-protein coupling.
Relevance: WIN55212-2 is structurally related to 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide as they both belong to the aminoalkylindole class of compounds. Although their specific pharmacological targets and activities may differ, the shared structural motif highlights a potential connection in their chemical synthesis pathways or potential for exhibiting similar biological activities. Understanding the functional selectivity and signaling bias of WIN55212-2 at CB2 receptors can provide insights into the potential behavior of 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide and guide further exploration of its pharmacological profile.
Compound Description: SR144258 is a diarylpyrazole compound known to be an antagonist of the CB2 receptor. Interestingly, it acts as an inverse agonist in both canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways, implying an ability to reduce basal activity of the CB2 receptor.
Relevance: SR144258 provides a contrasting example to 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide in terms of its activity at CB2 receptors. While the specific targets and functions of the main compound remain unclear, SR144258 highlights the diverse pharmacological effects possible within different chemical classes, even at the same receptor. Understanding its inverse agonist activity can provide valuable insights into the potential for developing compounds with opposing activities at CB2, potentially relevant for exploring the therapeutic potential of 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide or its related compounds.
Compound Description: AM630 is an aminoalkylindole compound known to act as an inverse agonist at the CB2 receptor's canonical pathway (adenylyl cyclase inhibition), but as a low efficacy agonist in the noncanonical pathway (arrestin recruitment). This suggests a complex interaction with the receptor, potentially exhibiting biased signaling.
Relevance: AM630 represents another example of an aminoalkylindole compound, showcasing the diverse pharmacological profiles possible within this chemical class, which also includes 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide. The dual activity of AM630 as both an inverse agonist and a low efficacy agonist underscores the complex interplay between different signaling pathways at the CB2 receptor, suggesting the potential for 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide to exhibit similar complexities in its pharmacological profile.
Compound Description: JTE907 is a carboxamide compound identified as an inverse agonist of the CB2 receptor's canonical pathway (adenylyl cyclase inhibition) but a low efficacy agonist in the noncanonical pathway (arrestin recruitment). It shares a similar complex pharmacological profile with AM630, demonstrating biased signaling at the CB2 receptor.
Relevance: JTE907, while not directly structurally similar to 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide, shares the 1,3-benzodioxol-5-yl group. This shared moiety highlights a potential connection in their chemical synthesis pathways or pharmacophore features. Moreover, JTE907's complex activity at the CB2 receptor suggests that compounds containing the 1,3-benzodioxol-5-yl group may exhibit diverse pharmacological effects and potential for biased signaling.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.